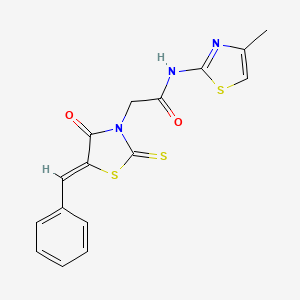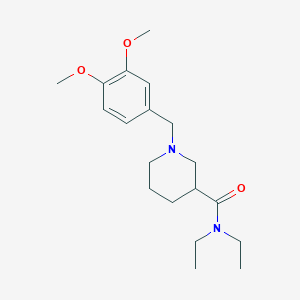![molecular formula C13H26N2O B4921831 N-[2-(4-morpholinyl)ethyl]cycloheptanamine](/img/structure/B4921831.png)
N-[2-(4-morpholinyl)ethyl]cycloheptanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(4-morpholinyl)ethyl]cycloheptanamine, also known as MEC, is a chemical compound that belongs to the family of psychoactive substances. It is a selective agonist of the serotonin 5-HT7 receptor, and its chemical formula is C16H28N2O. MEC has been a subject of scientific research due to its potential use in the treatment of various neurological and psychiatric disorders.
作用機序
N-[2-(4-morpholinyl)ethyl]cycloheptanamine acts as a selective agonist of the serotonin 5-HT7 receptor, which is involved in the regulation of various physiological processes such as sleep, mood, and cognition. Activation of this receptor by N-[2-(4-morpholinyl)ethyl]cycloheptanamine leads to the modulation of various neurotransmitters such as dopamine, norepinephrine, and GABA, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects
Studies have shown that N-[2-(4-morpholinyl)ethyl]cycloheptanamine has various biochemical and physiological effects such as increased levels of brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of neurons. N-[2-(4-morpholinyl)ethyl]cycloheptanamine also increases the levels of cyclic AMP (cAMP) and cyclic GMP (cGMP), which are involved in the regulation of various physiological processes such as neurotransmitter release and gene expression.
実験室実験の利点と制限
N-[2-(4-morpholinyl)ethyl]cycloheptanamine has several advantages for lab experiments, such as its high selectivity for the 5-HT7 receptor and its ability to cross the blood-brain barrier. However, N-[2-(4-morpholinyl)ethyl]cycloheptanamine also has some limitations, such as its potential toxicity and the need for further studies to determine its long-term effects.
将来の方向性
There are several future directions for the research of N-[2-(4-morpholinyl)ethyl]cycloheptanamine, such as the investigation of its potential use in the treatment of other neurological and psychiatric disorders such as Alzheimer's disease and bipolar disorder. Further studies are also needed to determine the optimal dosage and duration of treatment, as well as its potential side effects. Additionally, the development of new analogs of N-[2-(4-morpholinyl)ethyl]cycloheptanamine may lead to the discovery of more potent and selective compounds with improved therapeutic properties.
Conclusion
N-[2-(4-morpholinyl)ethyl]cycloheptanamine is a promising compound that has been studied for its potential use in the treatment of various neurological and psychiatric disorders. Its selective agonism of the serotonin 5-HT7 receptor and its ability to modulate various neurotransmitters make it a promising candidate for further research. However, further studies are needed to determine its optimal therapeutic use and potential side effects.
合成法
The synthesis of N-[2-(4-morpholinyl)ethyl]cycloheptanamine involves the reaction of 4-morpholineethanol with cycloheptanone in the presence of a reducing agent such as sodium borohydride. The resulting product is then purified using various techniques such as column chromatography and recrystallization.
科学的研究の応用
N-[2-(4-morpholinyl)ethyl]cycloheptanamine has been studied for its potential use in the treatment of various neurological and psychiatric disorders such as depression, anxiety, and schizophrenia. Studies have shown that N-[2-(4-morpholinyl)ethyl]cycloheptanamine has anxiolytic and antidepressant effects, and it may also have antipsychotic properties.
特性
IUPAC Name |
N-(2-morpholin-4-ylethyl)cycloheptanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2O/c1-2-4-6-13(5-3-1)14-7-8-15-9-11-16-12-10-15/h13-14H,1-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKFPVZDJXQMFKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NCCN2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N,N-dimethyl-N'-[2,2,2-trichloro-1-({[(4-ethoxyphenyl)amino]carbonothioyl}amino)ethyl]urea](/img/structure/B4921761.png)
![4-methyl-N-[4-(4-nitrophenyl)-5-phenyl-1,3-thiazol-2-yl]benzamide](/img/structure/B4921768.png)
![N-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-2-fluoro-N-2-naphthylbenzamide](/img/structure/B4921771.png)

![1-{2-[2-(2-methoxy-4-methylphenoxy)ethoxy]ethoxy}-2,3-dimethylbenzene](/img/structure/B4921791.png)

![5-[2-[(2,4-dichlorobenzyl)oxy]-4-(diethylamino)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4921813.png)
![3,4-dichloro-N-(3-{[(3,4-dichlorobenzoyl)amino]methyl}-3,5,5-trimethylcyclohexyl)benzamide](/img/structure/B4921817.png)


![4-{[3-(aminocarbonyl)-4-chlorophenyl]amino}-4-oxo-2-butenoic acid](/img/structure/B4921841.png)
![N'-{4-[(3-fluorobenzyl)oxy]-3-methoxybenzylidene}-2,5-dimethoxybenzenesulfonohydrazide](/img/structure/B4921842.png)

![7-(2,4-dichlorophenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4921848.png)